

"3,5-dichloro-L-tyrosine CAS number and chemical structure"

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Compound of Interest

Compound Name: 3,5-dichloro-L-tyrosine

Cat. No.: B556663

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An In-depth Technical Guide to 3,5-dichloro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

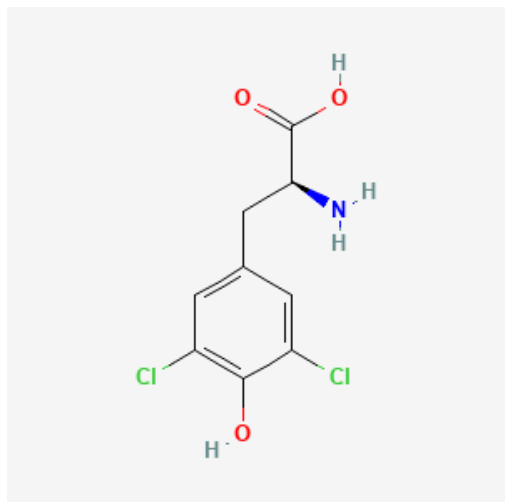
This technical guide provides a comprehensive overview of **3,5-dichloro-L-tyrosine**, a halogenated derivative of the amino acid L-tyrosine. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its role in biological pathways, making it a valuable resource for professionals in research and drug development.

Chemical Identity and Structure

3,5-dichloro-L-tyrosine is a non-proteinogenic α -amino acid where the L-tyrosine structure is modified with two chlorine atoms at the 3 and 5 positions of the phenyl ring.^{[1][2]} This modification significantly alters its chemical properties and biological activity compared to its parent molecule, L-tyrosine.

- IUPAC Name: (2S)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid^{[2][3]}
- CAS Number: 15106-62-4^{[1][2][4][5][6]}
- Synonyms: L-Tyrosine, 3,5-dichloro-; (S)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid^[4]

The chemical structure of **3,5-dichloro-L-tyrosine** is as follows:



Physicochemical Properties

The addition of chlorine atoms to the tyrosine ring influences the compound's physical and chemical characteristics. A summary of its key properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₉ Cl ₂ NO ₃	[1][2][4][5]
Molecular Weight	250.08 g/mol	[1][2][5]
Melting Point	252 °C (decomposes)	[1]
Boiling Point (Predicted)	392.5 ± 42.0 °C at 760 mmHg	[1][4]
Density (Predicted)	1.565 g/cm ³	[4]
Flash Point (Predicted)	191.182 °C	[4]
Appearance	White to off-white crystalline powder	[7]
SMILES	C1=C(C=C(C(=C1Cl)O)Cl)C-- INVALID-LINK--N	[5]

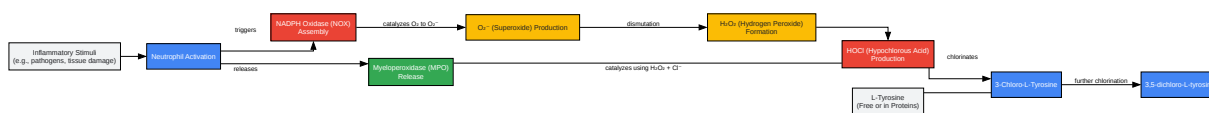
Biological Significance and Applications

3,5-dichloro-L-tyrosine serves as a crucial tool and biomarker in various research and development areas.

- **Biomarker of Inflammation and Oxidative Stress:** Both 3-chlorotyrosine and 3,5-dichlorotyrosine are recognized as promising biomarkers for myeloperoxidase (MPO)-catalyzed chlorine stress, which is associated with inflammatory conditions.[8] Elevated levels of these chlorinated tyrosines can indicate exposure to reactive chlorine species generated by neutrophils during an inflammatory response.
- **Environmental Exposure Marker:** Studies have demonstrated a dose-dependent increase in 3,5-dichlorotyrosine in respiratory tissues following exposure to chlorine gas, highlighting its utility as a biomarker for such exposures.[8]
- **Research and Development Applications:**
 - It is used as a building block in the synthesis of novel peptides and proteins, which can lead to new pharmaceutical compounds.[4][7]
 - Its unique structure makes it a valuable probe for investigating enzyme mechanisms and protein interactions.[7]
 - It serves as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[7]
 - It has been utilized as an eosinophil peroxidase substrate in the production of monoclonal antibodies.[5]

Signaling Pathway: Myeloperoxidase-Mediated Formation

The formation of **3,5-dichloro-L-tyrosine** in biological systems is intricately linked to the inflammatory response, specifically the activity of the enzyme myeloperoxidase (MPO) in neutrophils.[9] During inflammation, activated neutrophils generate hypochlorous acid (HOCl), a potent chlorinating agent, which then reacts with L-tyrosine residues to form chlorinated derivatives.



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Caption: Myeloperoxidase pathway leading to the formation of chlorinated tyrosines.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of **3,5-dichloro-L-tyrosine**. Below are summaries of relevant methodologies.

Synthesis of Halogenated Tyrosines

While a specific protocol for **3,5-dichloro-L-tyrosine** is not readily available in the provided search results, a method for the synthesis of its brominated analogs, 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine, offers a viable synthetic strategy. This method can likely be adapted by substituting the bromine source with a suitable chlorine source.

Objective: To synthesize gram quantities of halogenated L-tyrosine.

Materials:

- L-Tyrosine
- Dimethyl sulfoxide (DMSO)
- Hydrobromic acid (HBr) in acetic acid (AcOH) (for bromination)
 - Note: For chlorination, a system like HCl/DMSO or another appropriate chlorinating agent would be substituted.

Procedure (for Bromination):

- Dissolve L-tyrosine in a mixture of HBr and AcOH.
- For mono-bromination (3-bromo-L-tyrosine), add 1.2 equivalents of DMSO to the reaction mixture.
- For di-bromination (3,5-dibromo-L-tyrosine), add 2.2 equivalents of DMSO.
- Heat the reaction mixture, typically between 60-70°C.
- Monitor the reaction for completion.
- Upon completion, cool the mixture and precipitate the product.
- Isolate the product by filtration, wash, and dry.

This procedure is based on the synthesis of brominated derivatives and would require optimization for the synthesis of **3,5-dichloro-L-tyrosine**.[\[10\]](#)

Analysis of Chlorinated Tyrosines in Biological Samples

This protocol outlines a method for the simultaneous analysis of 3-chlorotyrosine and 3,5-dichlorotyrosine in tissue samples, which is essential for its use as a biomarker.

Objective: To quantify the levels of 3-chlorotyrosine and 3,5-dichlorotyrosine in biological tissue.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with selective ion monitoring.

Procedure Outline:

- Sample Preparation: Excise tissue samples (e.g., nasal respiratory epithelium).[\[8\]](#)
- Protein Hydrolysis: Isolate proteins from the tissue and perform acid hydrolysis to release the amino acids.
- Derivatization: Convert the amino acids, including the chlorinated tyrosines, into volatile derivatives suitable for GC analysis. This is a critical step to ensure the compounds can be vaporized without decomposition.

- GC-MS Analysis:
 - Inject the derivatized sample into the gas chromatograph. The different amino acid derivatives will separate based on their boiling points and interaction with the GC column.
 - As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.
- Quantification: Use selective ion monitoring to detect and quantify the specific ions corresponding to the derivatized 3-chlorotyrosine and 3,5-dichlorotyrosine. This provides high sensitivity and specificity.
- Data Analysis: Correlate the detected amounts to a standard curve to determine the concentration of the chlorinated tyrosines in the original tissue sample.[8]

Conclusion

3,5-dichloro-L-tyrosine is a significant compound for researchers in biochemistry, medicine, and environmental health. Its role as a biomarker for MPO-mediated oxidative stress provides a valuable tool for studying inflammatory diseases and exposure to chlorine agents. Furthermore, its application as a synthetic building block in drug discovery and development underscores its importance for creating novel therapeutic agents. The experimental protocols and pathway information provided in this guide offer a solid foundation for professionals working with this versatile molecule.

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